molecular formula C26H23NO4S2 B5041783 (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5041783
M. Wt: 477.6 g/mol
InChI Key: DEBOGBSKPDSPIT-ULJHMMPZSA-N
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Description

The compound (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the phenyl groups: The phenyl groups can be introduced through a series of nucleophilic substitution reactions, where the thiazolidinone core is treated with phenyl halides in the presence of a base.

    Methoxy and phenoxyethoxy substitutions: These groups can be introduced through etherification reactions, where the phenolic hydroxyl groups are reacted with appropriate alkyl halides under basic conditions.

    Final condensation: The final step involves the condensation of the substituted thiazolidinone with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halogen, and sulfonyl derivatives.

Scientific Research Applications

(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activity of the thiazolidinone core.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The unique combination of methoxy, phenoxyethoxy, and methylphenyl groups in (5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S2/c1-18-8-11-20(12-9-18)27-25(28)24(33-26(27)32)17-19-10-13-22(23(16-19)29-2)31-15-14-30-21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBOGBSKPDSPIT-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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